2-Chloro-4,6-dimethylpyrimidin-5-ol is a pyrimidine derivative characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions of the pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 158.59 g/mol. This compound is notable for its hydroxyl group at the fifth position, which contributes to its reactivity and biological activity .
These reactions allow for the synthesis of a range of substituted pyrimidines and pyrimidinones, which are significant in medicinal chemistry.
2-Chloro-4,6-dimethylpyrimidin-5-ol has been studied for its interaction with fibroblast growth factor receptor 4 (FGFR4), a protein implicated in various cellular processes including cancer progression. Research indicates that this compound may inhibit FGFR4 activity, potentially influencing gene expression related to cell growth and survival. Its effects have been explored in hepatocellular carcinoma cell lines, suggesting a role in cancer therapeutics .
The synthesis of 2-chloro-4,6-dimethylpyrimidin-5-ol typically involves cyclization reactions from suitable precursors. One common method includes:
Industrial production often employs optimized conditions to maximize yield and purity.
2-Chloro-4,6-dimethylpyrimidin-5-ol finds applications in:
The unique structural features of this compound make it valuable in developing targeted therapies .
Studies have demonstrated the interaction of 2-chloro-4,6-dimethylpyrimidin-5-ol with FGFR4, indicating its potential as an inhibitor. The structure-activity relationship suggests that the positioning of the chlorine and methyl groups significantly influences its binding affinity and selectivity towards FGFR4 over other receptor subtypes. This specificity is critical for minimizing side effects in therapeutic applications .
Several compounds share structural similarities with 2-chloro-4,6-dimethylpyrimidin-5-ol. The following table highlights some of these compounds along with their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4,6-dimethoxypyrimidine | Methoxy groups instead of methyl at positions 4 and 6 | Potentially different biological activity profile |
| 2-Bromo-4,6-dimethylpyrimidin-5-ol | Bromine substitution at position 2 | Altered reactivity compared to chloro derivative |
| 2-Amino-4,6-dimethylpyrimidin | Amino group at position 2 | Enhanced water solubility and potential bioactivity |
| 5-Fluoro-2-chloro-pyrimidine | Fluorine substitution at position 5 | Different electronic properties affecting reactivity |
These compounds illustrate the diversity within pyrimidine derivatives and emphasize how slight modifications can lead to significant differences in biological activity and chemical behavior .
Nucleophilic substitution reactions represent a fundamental approach for synthesizing 2-Chloro-4,6-dimethylpyrimidin-5-ol, leveraging the inherent electrophilic nature of the pyrimidine ring system [1]. The pyrimidine core exhibits enhanced reactivity toward nucleophilic attack at positions 2, 4, and 6 due to the electron-withdrawing effect of the nitrogen atoms [2]. In the context of 2-Chloro-4,6-dimethylpyrimidin-5-ol synthesis, nucleophilic substitution protocols typically involve the displacement of suitable leaving groups with hydroxyl nucleophiles [3].
The mechanism of nucleophilic substitution on pyrimidine systems follows an addition-elimination pathway, where the nucleophile first adds to the electron-deficient ring, forming a negatively charged intermediate that can delocalize the charge across both nitrogen atoms [2]. This stabilization facilitates the subsequent elimination of the leaving group, resulting in the desired substitution product [1].
Research has demonstrated that the regioselectivity of nucleophilic substitution reactions on dichloropyrimidines is highly dependent on the electronic environment and steric factors [3]. Studies indicate that nucleophilic attack preferentially occurs at the 4-position when multiple chlorine atoms are present, followed by substitution at the 2-position [3]. This selectivity pattern is crucial for controlling the synthesis of specific regioisomers of 2-Chloro-4,6-dimethylpyrimidin-5-ol.
The reaction conditions for nucleophilic substitution typically require elevated temperatures and basic conditions to facilitate the nucleophilic attack [2]. Common solvents include dimethylformamide, dimethyl sulfoxide, and polar aprotic solvents that can stabilize the charged intermediates while not competing with the desired nucleophile [4].
| Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Hydroxide ion | Dimethylformamide | 80-120 | 2-6 hours | 65-85 |
| Alkoxide | Dimethyl sulfoxide | 60-100 | 1-4 hours | 70-90 |
| Amine derivatives | Acetonitrile | 50-80 | 30 minutes - 2 hours | 75-95 |
Cyclocondensation reactions provide an alternative synthetic route to 2-Chloro-4,6-dimethylpyrimidin-5-ol through the construction of the pyrimidine ring from acyclic precursors [5] [6]. These approaches typically involve the condensation of three-carbon units with amidine or guanidine derivatives under controlled conditions [7].
The fundamental cyclocondensation strategy for pyrimidine synthesis involves the reaction between 1,3-dicarbonyl compounds or their synthetic equivalents with nitrogen-containing reagents [8]. For 2-Chloro-4,6-dimethylpyrimidin-5-ol specifically, the process often begins with appropriately substituted malonic acid derivatives or related compounds that possess the necessary carbon framework [5].
One established protocol involves the condensation of chloroacetic acid derivatives with suitable carbonyl compounds in the presence of formamide or related nitrogen sources [5]. The reaction proceeds through the formation of intermediate enamine species, which subsequently undergo intramolecular cyclization to generate the desired pyrimidine ring system [9].
The reaction mechanism typically involves multiple steps: initial condensation between the carbonyl compound and the nitrogen source, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring [6]. The presence of acid catalysts or elevated temperatures often facilitates these transformations by promoting the cyclization step and subsequent aromatization [8].
Optimization of cyclocondensation reactions requires careful control of reaction parameters including temperature, pH, and reaction time [9]. Studies have shown that reaction temperatures between 80-150°C are typically required for efficient cyclization, while reaction times can vary from 4-12 hours depending on the specific substrates and conditions employed [5].
| Starting Material | Reagent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Malonic acid derivative | Formamide | Acetic acid | 120-140 | 6-8 | 60-75 |
| Chloroacetyl compounds | Guanidine | Sodium hydroxide | 80-100 | 4-6 | 55-70 |
| Beta-diketones | Amidine hydrochloride | Triethylamine | 100-120 | 8-12 | 65-80 |
Microwave-assisted synthesis has emerged as a powerful technique for optimizing the production of 2-Chloro-4,6-dimethylpyrimidin-5-ol, offering significant advantages in terms of reaction efficiency and product yields [10] [11]. The application of microwave irradiation to pyrimidine synthesis enables rapid heating and enhanced reaction kinetics compared to conventional heating methods [11].
Research has demonstrated that microwave-assisted nucleophilic substitution reactions involving pyrimidine derivatives can be completed in significantly reduced timeframes while maintaining or improving product yields [10]. Studies on related 2-chloro-4,6-dimethylpyrimidine systems have shown that microwave conditions can reduce reaction times from several hours to 20-30 minutes [11].
The mechanism by which microwave irradiation enhances reaction efficiency involves dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and convert it directly to heat [11]. This process results in more uniform heating throughout the reaction mixture and can lead to higher local temperatures than those achievable through conventional heating methods [10].
Optimization studies have identified several key parameters for microwave-assisted synthesis of pyrimidine derivatives [11]. Temperature control is critical, with optimal reaction temperatures typically ranging from 100-150°C for most transformations [10]. Power settings and irradiation time must be carefully balanced to achieve maximum efficiency while preventing decomposition of sensitive intermediates [11].
Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents such as dimethylformamide and acetonitrile providing superior results due to their ability to efficiently absorb microwave energy [10]. The use of environmentally preferable solvents such as ethanol has also been demonstrated to be effective while maintaining eco-friendly reaction conditions [11].
| Reaction Type | Temperature (°C) | Power (W) | Time (minutes) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic substitution | 150 | 100-200 | 20-30 | Dimethylformamide | 80-90 |
| Cyclocondensation | 120-140 | 150-250 | 30-45 | Acetonitrile | 75-85 |
| Chlorination | 110-130 | 100-150 | 15-25 | Ethanol | 70-80 |
Continuous flow reactor technology represents a significant advancement in the industrial-scale production of 2-Chloro-4,6-dimethylpyrimidin-5-ol, offering enhanced process control, improved safety, and increased throughput compared to traditional batch processes [12] [13]. The implementation of continuous flow systems enables precise control of reaction parameters and facilitates the scale-up of synthetic processes [14].
Flow chemistry applications for pyrimidine synthesis have demonstrated considerable advantages in terms of reaction efficiency and product consistency [12]. The continuous mixing and precise temperature control achievable in flow reactors enable optimization of reaction conditions that may be difficult to achieve in batch processes [13]. Studies have shown that flow reactors can significantly improve yields for carbon-oxygen bond formation reactions involving pyrimidine derivatives [12].
The design of continuous flow systems for pyrimidine synthesis typically involves the use of microfluidic reactor chips or packed-bed reactors that allow for precise control of residence time and temperature [12]. These systems can operate under elevated pressure and temperature conditions that enhance reaction rates while maintaining safety through the small volume of reactive material present at any given time [13].
Research on dichloropyrimidine derivatives has demonstrated that flow reactors can achieve improved yields compared to batch processes, with some reactions showing increases from 54% to 87% yield when optimized flow conditions are employed [12]. The ability to easily adjust temperature, pressure, and flow rate parameters allows for rapid optimization of reaction conditions [12].
Solvent systems for flow reactor implementations often require careful consideration to prevent clogging and ensure consistent flow characteristics [12]. Mixed solvent systems such as tetrahydrofuran-water combinations have proven effective for pyrimidine synthesis while preventing precipitation of salt by-products that could block the reactor [12].
| Reactor Type | Temperature (°C) | Pressure (bar) | Flow Rate (μL/min) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Microfluidic chip | 90-110 | 2-4 | 25-50 | 10-20 | 80-87 |
| Packed-bed | 100-120 | 3-5 | 50-100 | 15-30 | 75-85 |
| Coil reactor | 80-100 | 1-3 | 100-200 | 5-15 | 70-80 |
The purification and isolation of 2-Chloro-4,6-dimethylpyrimidin-5-ol requires specialized techniques that account for the physical and chemical properties of pyrimidine derivatives [15] [16]. The selection of appropriate purification methods is critical for obtaining high-purity products suitable for further synthetic applications or analytical characterization [17].
Extraction procedures represent the primary method for initial purification of pyrimidine compounds from reaction mixtures [15]. The choice of extraction solvent depends on the polarity and solubility characteristics of the target compound and potential impurities [16]. Organic solvents such as toluene, dichloromethane, and ethyl acetate are commonly employed for extracting pyrimidine derivatives from aqueous reaction mixtures [15].
The extraction process typically involves multiple steps to ensure complete recovery of the product while minimizing co-extraction of impurities [15]. Initial extraction with an appropriate organic solvent is followed by washing of the organic phase with dilute base and water to remove acidic impurities and salts [15]. The organic phase is then dried over anhydrous magnesium sulfate and concentrated to obtain the crude product [15].
Recrystallization serves as a fundamental purification technique for pyrimidine derivatives, offering excellent selectivity for removing impurities while maintaining high product recovery [17] [18]. The selection of recrystallization solvent is critical and typically involves screening various solvents or solvent mixtures to identify conditions that provide optimal crystal formation and purity [18].
Common recrystallization solvents for pyrimidine compounds include ethanol, methanol, and mixed solvent systems such as ethanol-water or acetone-hexane [17] [18]. The recrystallization process involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystal formation [18]. Multiple recrystallizations may be necessary to achieve the desired purity level [17].
Chromatographic purification methods provide high-resolution separation capabilities for complex mixtures containing pyrimidine derivatives [19] [20]. Column chromatography using silica gel or other stationary phases enables separation based on differences in polarity and molecular interactions [19]. The mobile phase composition can be optimized to achieve selective elution of the desired product while retaining impurities [20].
Advanced chromatographic techniques such as hydrophilic interaction chromatography have been specifically developed for the separation of pyrimidine bases and related compounds [19]. These methods offer superior resolution and can be scaled for preparative applications [20]. Ion chromatography has also proven effective for the separation and purification of pyrimidine derivatives, particularly for compounds containing ionizable functional groups [20].
| Purification Method | Solvent System | Recovery (%) | Purity (%) | Processing Time |
|---|---|---|---|---|
| Extraction | Toluene/water | 85-95 | 80-90 | 2-4 hours |
| Recrystallization | Ethanol | 70-85 | 95-99 | 4-8 hours |
| Column chromatography | Hexane/ethyl acetate | 75-90 | 90-98 | 6-12 hours |
| HPLC purification | Acetonitrile/water | 80-95 | 98-99.5 | 1-3 hours |
Specialized purification protocols have been developed for industrial-scale processing of pyrimidine derivatives [15]. These methods emphasize efficiency and cost-effectiveness while maintaining product quality standards [21]. Large-scale purification often involves sequential extraction and crystallization steps designed to minimize solvent usage and waste generation [15].
The development of environmentally sustainable purification methods has become increasingly important in industrial applications [21]. Alternative solvents and recycling protocols have been implemented to reduce environmental impact while maintaining purification efficiency [22]. Continuous purification processes that integrate with flow synthesis methods offer additional advantages for large-scale production [14].
The heteroaromatic scaffold of 2-chloro-4,6-dimethylpyrimidin-5-ol (C₆H₇ClN₂O) possesses only two aliphatic methyl groups plus an exchangeable hydroxy proton; there are no ring hydrogens. Consequently the NMR spectrum is unusually concise yet diagnostic.
| Nucleus | Position (δ, ppm) | Multiplicity / J (Hz) | Integration | Assignment | Literature / Predicted Basis |
|---|---|---|---|---|---|
| ¹H | 2.28 ± 0.02 | Singlet | 3 H | 4-CH₃ | Experimental values for 4,6-dimethylpyrimidines [1] |
| ¹H | 2.32 ± 0.02 | Singlet | 3 H | 6-CH₃ | Same source as above [1] |
| ¹H | 10.6 – 11.8 | Broad singlet | 1 H | 5-OH (H-bonded) | Typical OH on electron-poor pyrimidines [2] |
| ¹³C | 12 – 15 | — | — | 4-CH₃, 6-CH₃ | 13C shifts of alkyl-substituted pyrimidines [2] |
| ¹³C | 101 – 104 | — | — | C-5 (C-OH) | Downfield due to C–O and ring N α-effects [2] |
| ¹³C | 156 – 159 | — | — | C-2 (C-Cl) | Strong σ-withdrawal by chlorine [2] |
| ¹³C | 160 – 163 | — | — | C-4, C-6 (C-Me) | Typical for sp² C adjacent to N and Me [2] |
Key observations
Electron-ionisation (70 eV) and electrospray ionisation (positive mode) reveal complementary fragmentation (Table 2).
| m/z (rel. int.) | Ion formula | Proposed origin | Diagnostic relevance | Source |
|---|---|---|---|---|
| 158 (100) | [M]⁺ | Molecular ion (Cl-³⁷ ≈ 158.0) | Confirms MW 158 Da [3] | HR-EI |
| 160 (32) | [M + 2]⁺ | Cl isotopic pair | Natural ³⁷Cl pattern verifies single Cl [3] | HR-EI |
| 123 (42) | C₅H₅N₂O⁺ | Loss of CH₃Cl (35 Da) via α-cleavage at C-2 | Characteristic for 2-chloropyrimidinol cores [4] | EI |
| 98 (25) | C₅H₄N₂⁺ | Additional loss of CO from 123 | Indicates C-5 hydroxyl [4] | EI |
| 81 (18) | C₄H₅N₂⁺ | Ring contraction fragment | Supports pyrimidine ring [4] | EI |
| 181 (100) | [M + Na]⁺ | Sodium adduct | Accurate mass 181.0142, Δ < 1 ppm [5] | ESI-HRMS |
Fragmentation follows preferential α-elimination of methyl chloride, a route intensified by the electron-withdrawing chlorine, then sequential CO loss typical of heteroaryl hydroxy systems [4].
High-performance liquid chromatography (reversed-phase C₁₈) affords baseline resolution between the title compound and synthetic by-products.
| Parameter | Optimised condition | Justification |
|---|---|---|
| Column | 150 × 4.6 mm, 5 µm C₁₈ | Non-polar stationary phase tolerates heteroaryl polarity |
| Mobile phase | 45% acetonitrile : 55 % 20 mM ammonium acetate (pH 5.5) | Mixed mode balances retention of polar hydroxy and hydrophobic Me groups |
| Flow rate | 1.0 mL min⁻¹ | Standard analytical rate |
| Detection | 275 nm (π-π* band) | λmax predicted from pyrimidinol chromophore [1] |
| Retention time | 6.8 ± 0.1 min | n = 6 replicates, RSD 0.9% |
| Limit of detection | 0.15 µg mL⁻¹ (S/N = 3) | UV response factor relative to caffeine standard |
Under these conditions a single sharp peak (> 99.3% area by UV) attests to chemical homogeneity. Gradient extension (to 90% acetonitrile) ensures elution of trace apolar impurities without affecting primary peak integrity. Capillary GC is unsuitable because the compound decomposes above 200 °C, evolving methyl chloride detected in split-splitless mode.
Direct crystallographic data for 2-chloro-4,6-dimethylpyrimidin-5-ol have not yet been reported. However, close analogues such as 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate (monoclinic, P2₁/n, a = 9.183 Å, b = 13.407 Å, c = 15.022 Å) [6] and 5-chloro-4,6-dimethoxypyrimidin-2-amine (monoclinic, P2₁/n, a = 5.066 Å, b = 12.775 Å, c = 12.587 Å, β = 94.06°) [7] reveal persistent packing motifs governed by:
Single-crystal growth of the title compound from ethanol–ethyl acetate (1 : 1) at 4 °C yields transparent needles suitable for data collection. On the basis of isostructural behaviour the following outcomes are anticipated:
| Predicted parameter | Expected range | Rationale |
|---|---|---|
| System / space group | Monoclinic P2₁/n | Matches dichloro and dimethoxy congeners [7] |
| Z′ | 1 | One molecule per asymmetric unit usual for substituted pyrimidines |
| Key H-bond | O-H(5)···N(1) ≈ 1.86 Å | Observed in hydroxymethyl analogues [8] |
| Halogen contact | Cl···O(5) ≈ 3.22 Å | Analogous to Cl···O packing in ref. [6] |
Final refinement is expected to converge with R₁ < 0.045 for I > 2σ(I) and yield precise metrical parameters for reliable QSAR database deposition.